molecular formula C9H8BrNO2 B2841802 N-(3-Bromo-2-formylphenyl)acetamide CAS No. 2222512-35-6

N-(3-Bromo-2-formylphenyl)acetamide

Cat. No.: B2841802
CAS No.: 2222512-35-6
M. Wt: 242.072
InChI Key: YLLTUNSMXWQTQB-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-formylphenyl)acetamide is a substituted acetamide featuring a bromine atom at the meta position (C-3) and a formyl group (CHO) at the ortho position (C-2) on the phenyl ring. The formyl group at C-2 suggests utility as an intermediate for further derivatization, such as condensation reactions or heterocyclic ring formation, common in medicinal chemistry workflows .

Properties

IUPAC Name

N-(3-bromo-2-formylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-6(13)11-9-4-2-3-8(10)7(9)5-12/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLTUNSMXWQTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-formylphenyl)acetamide typically involves the bromination of 2-formylphenylacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The process can be summarized as follows:

    Starting Material: 2-formylphenylacetamide

    Reagent: Bromine (Br2)

    Solvent: Acetic acid or another suitable solvent

    Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-formylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol

Major Products Formed

    Oxidation: N-(3-Bromo-2-carboxyphenyl)acetamide

    Reduction: N-(3-Bromo-2-hydroxyphenyl)acetamide

    Substitution: N-(3-Substituted-2-formylphenyl)acetamide (depending on the nucleophile used)

Scientific Research Applications

N-(3-Bromo-2-formylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-formylphenyl)acetamide depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis highlight key structural and functional differences between N-(3-Bromo-2-formylphenyl)acetamide and related compounds, emphasizing substituent effects on physicochemical and pharmacological properties.

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-Br, 2-CHO C₉H₈BrNO₂ 258.07 Potential intermediate for synthesis; formyl group enables reactivity
N-(3-Chlorophenyl)-2-bromoacetamide 3-Cl, 2-Br C₈H₇BrClNO 272.51 Antimicrobial activity (gram-positive bacteria)
2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide Isoxazolyl (C-5), 2-Br C₁₁H₉BrN₂O₂ 281.11 Structural rigidity from isoxazole; potential enzyme inhibition
N-(3-Bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide 3-Br, sulfonamide, 4-F C₁₅H₁₄BrFN₂O₃S 425.25 Pharmacological activity inferred from sulfonamide moiety (e.g., kinase inhibition)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 4-Br, pyridazinone core C₂₁H₂₁BrN₄O₃ 477.33 FPR2 agonist; activates calcium mobilization in neutrophils

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity Halogen vs. Formyl Groups: Bromine at C-3 (meta) enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets. In contrast, the formyl group at C-2 (ortho) introduces electrophilic reactivity, enabling Schiff base formation or participation in cyclization reactions . Pyridazinone-based acetamides (e.g., FPR2 agonists) demonstrate how heterocyclic cores dictate receptor specificity .

Solid-State and Crystallographic Behavior Meta-substituted acetamides with electron-withdrawing groups (e.g., NO₂, CHO) exhibit distinct crystal packing due to dipole interactions. For example, trichloro-acetamides with meta-nitro groups form denser lattices compared to methyl-substituted analogs . This suggests that this compound’s crystal structure may differ significantly from halogen-only substituted analogs.

Pharmacological Diversity Antimicrobial Activity: N-(3-Chlorophenyl)-2-bromoacetamide (Table 1, row 2) shows efficacy against gram-positive bacteria, attributed to halogen-enhanced membrane disruption . Enzyme Modulation: Isoxazole-containing acetamides (Table 1, row 3) and pyridazinone derivatives (Table 1, row 5) highlight the role of heterocycles in targeting enzymes like monoamine oxidase (MAO) or formyl peptide receptors (FPRs) . Anti-Cancer Potential: Acetamides with quinazoline sulfonyl groups (e.g., N-(4-methoxyphenyl)-2-quinazoline-sulfonyl-acetamide) inhibit cancer cell lines (HCT-1, MCF-7) via kinase pathway interference .

Biological Activity

N-(3-Bromo-2-formylphenyl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a bromine atom and a formyl group on the phenyl ring. These features contribute to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins, influencing enzyme activities and signaling pathways. Additionally, the bromine atom may engage in halogen bonding interactions, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed into a potential antimicrobial agent for treating infections caused by resistant bacterial strains.

Anticancer Activity

This compound has also been studied for its anticancer properties. A series of experiments were conducted to evaluate its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.4
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound significantly reduced bacterial load in infected animal models, showcasing its potential for clinical applications in infectious diseases.
  • Cancer Cell Line Studies : Research conducted at a prominent university demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models of breast cancer.

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